molecular formula C10H8N2OS B1255327 3-Isothiocyanato-4-methoxy-1H-indole CAS No. 929083-72-7

3-Isothiocyanato-4-methoxy-1H-indole

Cat. No. B1255327
CAS RN: 929083-72-7
M. Wt: 204.25 g/mol
InChI Key: DJDFPSQNQFBWJR-UHFFFAOYSA-N
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Description

“3-Isothiocyanato-4-methoxy-1H-indole” is a chemical compound with the molecular formula C11H10N2OS . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their diverse biological and clinical applications . Key steps in the synthesis of related compounds include a Sonogashira coupling and a CuI-mediated indole formation .


Molecular Structure Analysis

The molecular structure of “3-Isothiocyanato-4-methoxy-1H-indole” can be represented by the SMILES notation: COc2cccc1ncc(C\N=C=S)c12 . This indicates the presence of a methoxy group (OCH3) and an isothiocyanato group (N=C=S) attached to the indole ring.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Isothiocyanato-4-methoxy-1H-indole” are not detailed in the available resources, indole derivatives are known to participate in a variety of reactions. For instance, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The average mass of “3-Isothiocyanato-4-methoxy-1H-indole” is 218.275 Da, and its monoisotopic mass is 218.051376 Da .

Scientific Research Applications

Indole Glucosinolate Breakdown and Biological Effects

Indole glucosinolates, such as 1-methoxyIMG, 4-hydroxyIMG, and 4-methoxyIMG, play a critical role in plant defense mechanisms. Upon tissue disruption, enzymatic hydrolysis leads to the formation of various physiologically active indole compounds, including isothiocyanates like indol-3-ylmethyl isothiocyanate. These compounds interact with water, ascorbate, glutathione, and other plant metabolites, influencing plant responses to biotic stress and potentially impacting human diets through their effects on detoxifying enzymes and carcinogenesis (Agerbirk et al., 2008).

Enzymatic Hydrolysis Pathway

The enzymatic hydrolysis of indole glucosinolates, such as 1-methoxyindol-3-ylmethyl glucosinolate, proceeds through the formation of corresponding isothiocyanates. This pathway provides evidence for the generation of indole phytoalexins, crucial in plant defense and biochemical interactions (Hanley et al., 1990).

Synthesis and Antimicrobial Evaluation of Indole Derivatives

The synthesis of new indole derivatives, including compounds with ethoxycarbonyl and methoxycarbonyl groups, has been explored for potential antimicrobial applications. These synthesized compounds, by reacting with various agents, form heterocyclic structures that demonstrate antimicrobial potential, highlighting the versatility of indole compounds in medicinal chemistry (Kalshetty et al., 2012).

Rh(III)-Catalyzed Coupling Reactions

The Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids leads to diverse product formation through selective bond formation. This process demonstrates the potential of indole derivatives in facilitating complex chemical reactions, useful in pharmaceutical and synthetic chemistry (Zheng et al., 2014).

In Silico Study of Radical Scavenging Activities

Indole-3-carbinol derivatives, including methoxy-indole carbinols, have been studied for their antioxidant activities. These compounds, especially those with hydroxyl groups on the indole ring, show significant radical scavenging activity, indicating their potential as antioxidants in dietary applications for preventive and regenerative medicine (Vo & Mechler, 2019).

Future Directions

Indole derivatives have shown diverse biological activities and immense potential for therapeutic applications . Therefore, the exploration of novel methods of synthesis and the investigation of their biological activities could be promising future directions .

properties

IUPAC Name

3-isothiocyanato-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-13-9-4-2-3-7-10(9)8(5-11-7)12-6-14/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDFPSQNQFBWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582863
Record name 3-Isothiocyanato-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanato-4-methoxy-1H-indole

CAS RN

929083-72-7
Record name 3-Isothiocyanato-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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